molecular formula C18H19IN4O2S2 B10901055 6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

6-Ethyl-2-({[(2-iodophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B10901055
M. Wt: 514.4 g/mol
InChI Key: WHONOMPQNOFWDL-UHFFFAOYSA-N
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Description

6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes an ethyl group, an iodinated benzoyl group, and a tetrahydrothienopyridine core. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thienopyridine Core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Ethyl Group: This step involves the alkylation of the thienopyridine core using an ethylating agent under basic conditions.

    Attachment of the Iodinated Benzoyl Group: This is accomplished through an acylation reaction using 2-iodobenzoyl chloride in the presence of a base.

    Formation of the Carbothioyl Group: This step involves the reaction of the intermediate with a suitable thiocarbamoylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core and the ethyl group.

    Reduction: Reduction reactions can target the carbonyl groups and the iodinated benzoyl group.

    Substitution: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thienopyridine core.

    Reduction: Reduced forms of the carbonyl and iodinated benzoyl groups.

    Substitution: Substituted derivatives where the iodine atom is replaced by the nucleophile.

Scientific Research Applications

6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thienopyridine cores but different substituents.

    Iodinated Benzoyl Compounds: Compounds with iodinated benzoyl groups but different core structures.

Uniqueness

6-ETHYL-2-({[(2-IODOBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXAMIDE is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19IN4O2S2

Molecular Weight

514.4 g/mol

IUPAC Name

6-ethyl-2-[(2-iodobenzoyl)carbamothioylamino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C18H19IN4O2S2/c1-2-23-8-7-11-13(9-23)27-17(14(11)15(20)24)22-18(26)21-16(25)10-5-3-4-6-12(10)19/h3-6H,2,7-9H2,1H3,(H2,20,24)(H2,21,22,25,26)

InChI Key

WHONOMPQNOFWDL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3I

Origin of Product

United States

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